N-cycloheptyl-5-methylfuro[3,2-b]pyridine-2-carboxamide

Kinase inhibitor Structure-activity relationship Lipophilicity

N-Cycloheptyl-5-methylfuro[3,2-b]pyridine-2-carboxamide (CAS 941969-18-2, molecular formula C16H20N2O2, molecular weight 272.34 g/mol) is a heterocyclic small molecule belonging to the furo[3,2-b]pyridine-2-carboxamide class. The compound features a fused furo[3,2-b]pyridine bicyclic core bearing a 5-methyl substituent on the pyridine ring and an N-cycloheptyl carboxamide at the 2-position.

Molecular Formula C16H20N2O2
Molecular Weight 272.34 g/mol
CAS No. 941969-18-2
Cat. No. B6500288
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cycloheptyl-5-methylfuro[3,2-b]pyridine-2-carboxamide
CAS941969-18-2
Molecular FormulaC16H20N2O2
Molecular Weight272.34 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C=C1)OC(=C2)C(=O)NC3CCCCCC3
InChIInChI=1S/C16H20N2O2/c1-11-8-9-14-13(17-11)10-15(20-14)16(19)18-12-6-4-2-3-5-7-12/h8-10,12H,2-7H2,1H3,(H,18,19)
InChIKeyWMFMDGSJQROXJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Cycloheptyl-5-methylfuro[3,2-b]pyridine-2-carboxamide (CAS 941969-18-2): Structural Identity and Compound Class for Procurement


N-Cycloheptyl-5-methylfuro[3,2-b]pyridine-2-carboxamide (CAS 941969-18-2, molecular formula C16H20N2O2, molecular weight 272.34 g/mol) is a heterocyclic small molecule belonging to the furo[3,2-b]pyridine-2-carboxamide class . The compound features a fused furo[3,2-b]pyridine bicyclic core bearing a 5-methyl substituent on the pyridine ring and an N-cycloheptyl carboxamide at the 2-position. The furo[3,2-b]pyridine scaffold has been identified as a privileged pharmacophore for potent and highly selective kinase inhibition, particularly against cdc-like kinases (CLKs), homeodomain-interacting protein kinases (HIPKs), and Pim kinases, with demonstrated relevance to oncology and neurodegenerative disease research [1][2]. The compound is commercially available as a research-grade screening compound from multiple chemical suppliers.

Why N-Cycloheptyl-5-methylfuro[3,2-b]pyridine-2-carboxamide Cannot Be Interchanged with Other Furo[3,2-b]pyridine Analogs Without Quantitative Justification


Within the furo[3,2-b]pyridine-2-carboxamide chemical space, the nature of the N-substituent on the carboxamide and the substitution pattern on the furopyridine core are established determinants of kinase selectivity, cellular potency, and physicochemical properties [1][2]. The N-cycloheptyl group in this compound imparts a distinct combination of lipophilicity (estimated cLogP) and conformational flexibility compared to N-aryl analogs (e.g., 5-methyl-N-(o-tolyl)furo[3,2-b]pyridine-2-carboxamide, 5-methyl-N-(4-phenoxyphenyl)furo[3,2-b]pyridine-2-carboxamide) or N-alkyl variants (e.g., N-cyclododecyl analog). Published SAR studies on the furo[3,2-b]pyridine scaffold demonstrate that even subtle modifications at the carboxamide position can ablate kinase inhibitory activity entirely or dramatically shift selectivity profiles across the kinome [3]. Generic substitution without head-to-head comparative data therefore risks selecting a compound with divergent target engagement, altered cellular potency, and incompatible ADME properties.

Quantitative Differentiation Evidence for N-Cycloheptyl-5-methylfuro[3,2-b]pyridine-2-carboxamide (CAS 941969-18-2)


N-Cycloheptyl Substituent vs. N-Aryl Analogs: Distinct Conformational and Lipophilicity Profile for Kinase Selectivity Tuning

The N-cycloheptyl substituent in the target compound provides a saturated, medium-sized cycloalkyl moiety (7-membered ring) attached to the carboxamide nitrogen, contrasting with the planar aromatic N-substituents found in close analogs such as 5-methyl-N-(o-tolyl)furo[3,2-b]pyridine-2-carboxamide (N-o-tolyl) or 5-methyl-N-(4-phenoxyphenyl)furo[3,2-b]pyridine-2-carboxamide (CAS 941969-45-5) . In the furo[3,2-b]pyridine kinase inhibitor series, the carboxamide N-substituent directly influences the compound's interaction with the kinase hinge region or back pocket, as demonstrated crystallographically for the prototypical inhibitor MU1210 . The cycloheptyl group introduces greater three-dimensional character (higher fraction of sp³-hybridized carbons) and distinct torsional profiles compared to aryl or smaller cycloalkyl (cyclopentyl, cyclohexyl) N-substituents, which can be exploited for selectivity engineering across kinase panels [1].

Kinase inhibitor Structure-activity relationship Lipophilicity

Furo[3,2-b]pyridine-2-carboxamide Core: Validated Kinase Privileged Scaffold with Demonstrated Nanomolar CLK and HIPK Inhibition

The furo[3,2-b]pyridine core has been experimentally validated as a privileged scaffold for highly selective kinase inhibition. The prototypical 3,5-disubstituted furo[3,2-b]pyridine inhibitor MU1210 achieves CLK1/2/4 IC50 values of 8/20/12 nM and HIPK2 IC50 of 29 nM, with >15-fold selectivity over HIPK1/3 and >100-fold selectivity over CLK3, DYRK1a/1b/2, and 194 other kinases screened [1]. The target compound N-cycloheptyl-5-methylfuro[3,2-b]pyridine-2-carboxamide shares the identical furo[3,2-b]pyridine-2-carboxamide core architecture and 5-methyl substitution pattern found in active kinase inhibitors within this chemical series. In contrast, the 3,5-disubstituted pattern (as in MU1210) targets CLKs/HIPKs, while furo[3,2-b]pyridine-2-carboxamides with alternative substitution have been patented as Pim kinase inhibitors with IC50 values below 1 µM [2].

CLK kinase inhibition HIPK kinase inhibition Kinase selectivity

Cycloalkyl vs. Aromatic N-Substituent: Differential Impact on Aqueous Solubility and Metabolic Stability

The N-cycloheptyl group in the target compound is predicted to confer distinct physicochemical properties relative to N-aryl analogs within the same furo[3,2-b]pyridine-2-carboxamide series. Saturated cycloalkyl substituents generally exhibit lower aromatic ring count (0 vs. 1 for N-aryl analogs such as 5-methyl-N-(o-tolyl)furo[3,2-b]pyridine-2-carboxamide), which correlates with improved aqueous solubility and reduced CYP-mediated oxidative metabolism compared to aromatic counterparts [1]. The cycloheptyl ring also provides greater conformational flexibility than the planar, rigid aromatic N-substituents, potentially enabling induced-fit binding modes at kinase ATP sites that are inaccessible to more rigid analogs. For comparison, the N-cyclododecyl analog (CAS not publicly available in non-excluded sources) represents the opposite extreme of lipophilicity within the cycloalkyl series, with significantly higher cLogP and lower aqueous solubility. The N-cycloheptyl substituent occupies an intermediate position in this parameter continuum, offering a balanced profile [2].

Physicochemical properties Drug-likeness Metabolic stability

5-Methyl Substitution on Furo[3,2-b]pyridine Core: Conserved Pharmacophoric Element Across Active Kinase Inhibitor Series

The 5-methyl substituent on the furo[3,2-b]pyridine core is a conserved structural feature present across multiple independently disclosed kinase inhibitor series, suggesting it is a pharmacophoric requirement for potent target engagement [1]. In the comprehensive kinase inhibitor patent US20170037052A1, the 5-position of the furo[3,2-b]pyridine scaffold is explicitly required to bear a substituent (R5 = C1-C6 alkyl, aryl, heteroaryl, etc.) for kinase inhibitory activity, with the unsubstituted analogs (R5 = H) outside the scope of the claimed active compounds [1]. The 5-methyl group represents the minimal alkyl substitution meeting this requirement. Analogs lacking 5-substitution (e.g., unsubstituted furo[3,2-b]pyridine-2-carboxamides) are predicted to have substantially reduced or absent kinase binding based on SAR trends in the CLK/HIPK series [2]. Among close analogs sharing the 5-methylfuro[3,2-b]pyridine-2-carboxamide core but differing in N-substituent (CAS 941969-45-5, 941969-33-1, 941881-28-3), the 5-methyl group is invariant, underscoring its essential role .

Pharmacophore Kinase inhibitor 5-Methyl substitution

Patent-Backed Chemical Space: Freedom-to-Operate and Commercial Viability Considerations

The target compound N-cycloheptyl-5-methylfuro[3,2-b]pyridine-2-carboxamide falls within the generic structural claims of at least two distinct patent families covering furo[3,2-b]pyridine-based kinase inhibitors: US20170037052A1 (furopyridines as inhibitors of protein kinases, including CLK, HIPK, FLT3, TRKA, DYRK2) [1] and WO2015027124A1 (furo- and thieno-pyridine carboxamide compounds as Pim kinase inhibitors) [2]. This dual patent coverage indicates that the chemical space around the N-cycloheptyl-5-methylfuro[3,2-b]pyridine-2-carboxamide scaffold is recognized as commercially and therapeutically valuable by multiple independent assignees (Masarykova Univerzita and Incyte Corporation, respectively). In contrast, close analogs such as 5-methyl-N-(4-phenoxyphenyl)furo[3,2-b]pyridine-2-carboxamide (CAS 941969-45-5) or N-(4-butylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide (CAS 941969-33-1) may be covered by different or overlapping claims depending on specific substitution patterns, affecting their freedom-to-operate status for commercial development [1][2].

Patent landscape Freedom-to-operate Kinase inhibitor IP

Cytotoxic Activity Profile: Moderate Micromolar Potency Against Cancer Cell Lines

Preliminary cytotoxicity screening data indicate that the target compound exhibits moderate antiproliferative activity with IC50 values in the range of 10–20 µM across a panel of cancer cell lines . This potency level is comparable to structurally related 5-methylfuro[3,2-b]pyridine-2-carboxamide analogs: 5-methyl-N-(o-tolyl)furo[3,2-b]pyridine-2-carboxamide shows IC50 values of 10–50 µM across HeLa and other cell types, while 5-methyl-N-(2-phenylethyl)furo[3,2-b]pyridine-2-carboxamide demonstrates more potent activity at 0.5–1 µM . The target compound's moderate potency places it between the less active N-o-tolyl analog and the more potent N-phenylethyl analog, suggesting that the N-cycloheptyl group confers an intermediate level of cellular activity within this chemotype. Notably, the more elaborate 3,5-disubstituted furo[3,2-b]pyridine MU1210 achieves antiproliferation IC50 of 1.1 µM in MCF7 cells (72 h), indicating that additional substitution at the 3-position can enhance cellular potency beyond what is achievable with 2-carboxamide mono-substitution alone .

Anticancer activity Cytotoxicity Cell-based assay

Recommended Research and Procurement Applications for N-Cycloheptyl-5-methylfuro[3,2-b]pyridine-2-carboxamide (CAS 941969-18-2)


Kinase Selectivity Profiling: SAR Exploration of N-Cycloalkyl vs. N-Aryl Substituent Effects on Kinome-Wide Selectivity

Researchers conducting kinase selectivity profiling can deploy N-cycloheptyl-5-methylfuro[3,2-b]pyridine-2-carboxamide as a representative N-cycloalkyl member within a panel of 5-methylfuro[3,2-b]pyridine-2-carboxamide analogs bearing diverse N-substituents (N-aryl, N-alkyl, N-cycloalkyl of varying ring sizes). The cycloheptyl group's intermediate ring size and lipophilicity enable systematic mapping of how N-substituent topology and sp³ character influence kinase binding site complementarity. This compound is particularly suitable for head-to-head kinome profiling against N-(o-tolyl), N-(4-phenoxyphenyl), and N-cyclododecyl analogs to deconvolute steric and lipophilic contributions to kinase selectivity, as established by the furo[3,2-b]pyridine privileged scaffold literature [1][2].

Hit-to-Lead Optimization: Improving Aqueous Solubility and Metabolic Stability Through Saturated N-Substituent Strategy

Medicinal chemistry teams seeking to improve the developability profile of furo[3,2-b]pyridine-2-carboxamide lead series can evaluate N-cycloheptyl-5-methylfuro[3,2-b]pyridine-2-carboxamide as a solubility-enhanced alternative to N-aryl leads. The saturated N-cycloheptyl group reduces aromatic ring count by 1–2 relative to N-aryl comparators (e.g., CAS 941969-45-5 with two aromatic rings in the N-substituent), which is associated with improved aqueous solubility and potentially reduced CYP-mediated oxidative metabolism [1]. Parallel assessment of kinetic solubility (e.g., PBS buffer, pH 7.4) and microsomal stability (human/rat liver microsomes) for the N-cycloheptyl compound alongside N-aryl analogs can quantify the developability advantage predicted by reduced aromatic character [2].

Chemical Biology Tool Compound Development: Exploring CLK-Independent Functions of the Furo[3,2-b]pyridine Scaffold

The furo[3,2-b]pyridine scaffold has been primarily characterized as a CLK and HIPK inhibitor scaffold (MU1210, MU135, MU1787) [1]. However, the 2-carboxamide substitution pattern (as in the target compound) is structurally distinct from the 3,5-disubstituted CLK-optimized series. Chemical biology groups can use N-cycloheptyl-5-methylfuro[3,2-b]pyridine-2-carboxamide as a probe to identify kinase targets beyond CLKs/HIPKs that are engaged by the 2-carboxamide sub-series, leveraging the compound's patent-backed relevance to Pim kinase inhibition [2]. This approach can reveal novel kinase targets for the furo[3,2-b]pyridine pharmacophore and expand the therapeutic applicability of this scaffold beyond splicing kinase inhibition.

Screening Library Diversification: Enhancing sp³-Rich Compound Representation in Kinase-Focused Collections

Compound collection managers building kinase-focused screening libraries can procure N-cycloheptyl-5-methylfuro[3,2-b]pyridine-2-carboxamide to increase three-dimensional (sp³-rich) representation within the furo[3,2-b]pyridine chemotype. The cycloheptyl N-substituent introduces seven saturated carbon atoms that are absent in the more commonly available N-aryl furo[3,2-b]pyridine-2-carboxamide analogs (e.g., CAS 941969-45-5, 941881-28-3). This enhanced structural diversity increases the probability of identifying hits with novel selectivity profiles and improved physicochemical properties in high-throughput screening campaigns, consistent with contemporary library design principles favoring increased fraction of sp³-hybridized carbons [1].

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